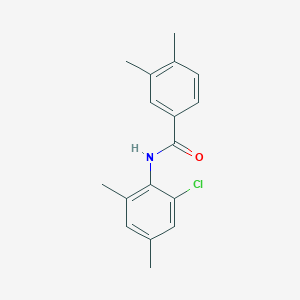

![molecular formula C17H18N2O2S B5513528 4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}nicotinamide](/img/structure/B5513528.png)

4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The chemical compound “4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}nicotinamide” is a derivative of nicotinamide, which is a form of vitamin B3. Nicotinamide derivatives have been extensively studied due to their wide range of biological activities and applications in pharmaceutical and agrochemical industries. Although the exact compound is not directly cited in the available literature, the discussed research provides insights into the synthesis, structural analysis, and properties of closely related nicotinamide derivatives.

Synthesis Analysis

Nicotinamide derivatives are synthesized through various chemical reactions, involving the coupling of nicotinic acid or nicotinamide with different reagents to introduce substituents at specific positions on the pyridine ring. For example, a series of linear dipeptide derivatives were prepared starting from N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl) nicotinamide, showcasing a method of synthesizing complex nicotinamide derivatives (Moustafa et al., 2018).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is analyzed through various spectroscopic and crystallographic techniques. Dimer formation in nicotinamide and related compounds in the gas and condensed phases has been probed by infrared spectroscopy and complemented by DFT calculations, revealing the most stable dimeric structures and providing insights into their molecular arrangements (Borba et al., 2008).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, leading to a wide range of compounds with diverse properties. For instance, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives and their evaluation for fungicidal activities demonstrates the chemical versatility and potential applications of these compounds (Wu et al., 2022).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The structural investigation of the biosynthesis of alternative lower ligands for cobamides by nicotinate mononucleotide reveals detailed insights into the physical properties of nicotinamide derivatives and their biosynthetic pathways (Cheong et al., 2001).

Wissenschaftliche Forschungsanwendungen

DNA Repair and Cell Differentiation

Nicotinamide, a compound structurally related to the queried chemical, has been shown to stimulate DNA repair in human lymphocytes damaged by UV irradiation, among other agents, indicating its potential in enhancing cellular repair mechanisms (Berger & Sikorski, 1980). Additionally, nicotinamide and its analogues have been evaluated for their activity in inducing differentiation of murine erythroleukemia cells, with some compounds proving more effective than dimethyl sulfoxide, a common inducer (Terada, Fujiki, Marks, & Sugimura, 1979).

Antimicrobial and Antiprotozoal Activity

Compounds structurally akin to the queried molecule have demonstrated significant antimicrobial and antiprotozoal activities. For instance, aza-analogues of furamidine have shown potent in vitro and in vivo activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, suggesting their utility in treating protozoal infections (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).

Metabolic and Cellular Effects

Research on nicotinamide highlights its role in influencing oxidative stress and modulating pathways tied to cellular survival and death, impacting conditions such as immune dysfunction, diabetes, and aging-related diseases. Nicotinamide acts as a cytoprotectant, blocking cellular inflammatory activation and apoptosis, indicating its potential in therapeutic applications across a range of diseases (Maiese, Zhao, Hou, & Shang, 2009).

Eigenschaften

IUPAC Name |

4,6-dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-10-4-6-13(7-5-10)14(20)9-22-17-15(16(18)21)11(2)8-12(3)19-17/h4-8H,9H2,1-3H3,(H2,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMAPEHVMCKGKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513445.png)

![N'-(2-furylmethylene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5513460.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)

![8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide](/img/structure/B5513474.png)

![3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5513481.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-furyl)ethyl]acetamide](/img/structure/B5513484.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)

![3-isobutyl-1-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513510.png)

![4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one](/img/structure/B5513512.png)

![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)

![2,2'-[1,3-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5513539.png)

![{1-[(3-hydroxy-3-pyrrolidinyl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5513544.png)